2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
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Overview
Description
2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is an organic compound that features a pyrrole ring substituted with a chloroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloroethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone: can be compared with other chloroethanone derivatives and pyrrole-based compounds.
This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds
- This compound
- This compound
- This compound
Properties
IUPAC Name |
2-chloro-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-8-5-11(12(15)6-13)10(3)14(8)9(2)7-16-4/h5,9H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSDKZPTNPJMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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